molecular formula C17H13Cl2N3OS B2810316 N-(4-chlorophenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 688337-37-3

N-(4-chlorophenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2810316
CAS No.: 688337-37-3
M. Wt: 378.27
InChI Key: FUUPMGPVTVZOGW-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide is a heterocyclic acetamide derivative characterized by a thioether-linked imidazole core and dual 4-chlorophenyl substituents. Its molecular formula is C₁₇H₁₃Cl₂N₃OS, with a molecular weight of 394.28 g/mol . The compound’s structure combines an acetamide backbone with a sulfur-bridged imidazole ring, which is substituted at the 1-position with a 4-chlorophenyl group. This structural motif is associated with diverse biological activities, including insecticidal and antimicrobial properties, as observed in related compounds .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3OS/c18-12-1-5-14(6-2-12)21-16(23)11-24-17-20-9-10-22(17)15-7-3-13(19)4-8-15/h1-10H,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUPMGPVTVZOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves the reaction of 4-chlorophenyl isothiocyanate with 2-(4-chlorophenyl)-1H-imidazole. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired thioacetamide linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted chlorophenyl compounds.

Scientific Research Applications

N-(4-chlorophenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

A. Imidazole vs. Pyridine/Thienopyridine Derivatives

  • Compound 2 (N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide): Replacing the imidazole with a pyridine ring (substituted with styryl and cyano groups) enhances insecticidal activity against Aphis craccivora (LC₅₀ = 0.08 µg/mL), outperforming acetamiprid (LC₅₀ = 0.21 µg/mL) .
  • Compound 3 (3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide): A thienopyridine core further increases potency (LC₅₀ = 0.06 µg/mL), suggesting that fused heterocycles improve bioactivity .

B. Imidazole vs. Benzimidazole/Thiadiazole Derivatives

  • Compound 4d (2-((5-methylbenzimidazol-2-yl)thio)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide) :
    The benzimidazole-thiadiazole hybrid exhibits antimicrobial activity (MIC = 8 µg/mL against S. aureus), attributed to enhanced hydrogen bonding and π-π stacking .
  • Compound 9 (2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide) :
    Fluorophenyl and methoxyphenyl substituents on the imidazole improve COX-2 inhibition (IC₅₀ = 0.89 µM) compared to the unsubstituted parent compound .
Substituent Variations on the Acetamide Nitrogen
  • 2-[[5-(4-chlorophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl]sulfanyl]-N-(thiophen-2-ylmethyl)acetamide :
    A thiophen-2-ylmethyl group on the acetamide nitrogen introduces sulfur-based electronics, which may influence redox-mediated biological interactions .
Thioether-Linked Functional Group Comparisons
  • N-(4-(4-chlorophenoxy)phenyl)-2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetamide: Replacing the imidazole with a nitro-substituted benzimidazole and adding a phenoxy group alters the electron-withdrawing character, impacting binding to enzymatic targets like tyrosine kinases .
  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide :
    A thiazole ring instead of imidazole reduces steric bulk, leading to a smaller dihedral angle (61.8°) between aromatic rings, which improves crystallinity and solubility .

Comparative Data Table

Compound Name Core Structure Substituents Key Activity/Property Reference
N-(4-chlorophenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide Imidazole 1-(4-ClPh), 2-thioacetamide-(4-ClPh) Insecticidal (LC₅₀ = 0.10 µg/mL)*
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) Pyridine 3-CN, 4,6-styryl Insecticidal (LC₅₀ = 0.08 µg/mL)
2-((5-methylbenzimidazol-2-yl)thio)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (4d) Benzimidazole 5-Me, thiadiazole-(4-ClPh) Antimicrobial (MIC = 8 µg/mL)
2-{[1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide Imidazole 1-allyl, 5-BrPh logP = 4.2
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole 3,4-Cl₂Ph Dihedral angle = 61.8°

*Hypothetical activity inferred from structural analogs.

Key Research Findings

  • Bioactivity : The imidazole-thioacetamide scaffold demonstrates versatility, with substituent modifications enabling tailored interactions with biological targets (e.g., insecticidal vs. anti-inflammatory) .
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro, cyano) on heterocyclic cores enhance insecticidal activity by stabilizing charge-transfer complexes in pest nervous systems .
  • Solubility vs. Potency Trade-offs : Bulky substituents (e.g., styryl, allyl) improve lipid solubility but may reduce aqueous solubility, necessitating formulation optimization .

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